molecular formula C22H16N2O4 B11963278 3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid CAS No. 104752-19-4

3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid

Cat. No.: B11963278
CAS No.: 104752-19-4
M. Wt: 372.4 g/mol
InChI Key: JAZTUPYMICDXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid is a bifunctional benzoic acid derivative featuring a conjugated aromatic system with two carboxyphenyl groups connected via iminomethyl and methylideneamino linkers.

Properties

CAS No.

104752-19-4

Molecular Formula

C22H16N2O4

Molecular Weight

372.4 g/mol

IUPAC Name

3-[[4-[(3-carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid

InChI

InChI=1S/C22H16N2O4/c25-21(26)17-3-1-5-19(11-17)23-13-15-7-9-16(10-8-15)14-24-20-6-2-4-18(12-20)22(27)28/h1-14H,(H,25,26)(H,27,28)

InChI Key

JAZTUPYMICDXGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N,N’-Terephthalaylidene-bis(3-carboxyaniline) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that derivatives of benzoic acid compounds exhibit anticancer properties. A study demonstrated that modifications to the benzoic structure could enhance cytotoxicity against cancer cell lines. The introduction of the carboxyphenyl group in 3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid may improve its efficacy by increasing solubility and bioavailability in biological systems .

Agricultural Applications

In agricultural science, compounds similar to 3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid have been explored for their potential as plant growth regulators. The ability to modulate plant growth and development is critical in sustainable agriculture.

Case Study: Plant Growth Regulation

A related study on benzoic acid derivatives found that certain modifications can significantly affect seed germination and plant architecture. For instance, compounds with structural similarities were shown to inhibit lateral bud outgrowth and seed germination at low concentrations, suggesting that 3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid could be investigated further for similar effects .

Material Science Applications

The unique chemical structure of 3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid opens avenues for its application in materials science, particularly in the development of polymers and nanomaterials.

Case Study: Polymer Development

Research has indicated that incorporating benzoic acid derivatives into polymer matrices can enhance thermal stability and mechanical properties. This compound's ability to form hydrogen bonds can be exploited to create stronger and more durable materials for industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents/Features Molecular Weight (g/mol) Notable Properties/Applications
3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid Dual carboxyphenyl groups, conjugated iminomethyl/methylideneamino linkers ~400 (estimated) Potential ligand for metal coordination; π-conjugation suitable for optoelectronic materials.
3-{[4-(Trifluoromethyl)phenyl]amino}benzoic acid () Trifluoromethyl (-CF₃) group, single amino linker 281.23 Enhanced metabolic stability; likely used in medicinal chemistry for receptor targeting .
4-[(3H-Phenothiazin-3-ylidene)amino]benzoic acid () Phenothiazine heterocycle, planar aromatic system ~330 (estimated) Photodynamic therapy candidate due to redox-active phenothiazine moiety .
4-[[3-Ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid () Thiazole ring, methoxy group ~368 (estimated) Potential kinase inhibitor; thiazole enhances bioavailability .
3-[[4-(3-Azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]benzoic acid () Spirocyclic amine substituent ~435 (estimated) Likely CNS-targeting ligand; spirocyclic systems improve blood-brain barrier penetration .

Electronic and Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in 3-{[4-(trifluoromethyl)phenyl]amino}benzoic acid () increases acidity (pKa ~2.5–3.0) and enhances solubility in polar solvents compared to the target compound’s dual carboxylate system . Phenothiazine in 4-[(3H-Phenothiazin-3-ylidene)amino]benzoic acid () introduces redox activity, enabling applications in charge-transfer complexes .
  • Conjugation Effects: The target compound’s extended π-system may exhibit redshifted UV-Vis absorption compared to simpler analogs, as seen in 4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid (), where thiazole contributes to λₘₐₓ ~350 nm .

Research Tools and Structural Elucidation

  • Crystallography Software: Programs like SHELX () and ORTEP-3 () are critical for resolving complex structures, particularly for confirming the stereochemistry of imine linkers and spirocyclic systems .
  • Computational Modeling: Studies on 3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one () employed B3LYP/6-311G(d,p) methods to predict electronic properties, a framework applicable to the target compound .

Biological Activity

3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid, with the CAS number 104752-19-4, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H16N2O4
  • Molecular Weight : 372.373 g/mol
  • LogP : 4.584 (indicating lipophilicity) .

Biological Activity

Research indicates that this compound exhibits various biological activities, which can be summarized as follows:

Antioxidant Activity

Studies have shown that compounds with similar structures possess significant antioxidant properties, which may help in preventing oxidative stress-related diseases. The carboxylic acid groups are often responsible for such activities by scavenging free radicals.

Anticancer Potential

Preliminary investigations suggest that 3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid may inhibit cancer cell proliferation. In vitro studies have demonstrated its effects on various cancer cell lines, indicating potential as a therapeutic agent against malignancies .

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. This is particularly relevant in the context of chronic diseases where inflammation plays a critical role.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Lewkowski et al. (2005)Antioxidant PropertiesIdentified significant free radical scavenging activity .
In Vitro Study (2020)Anticancer ActivityShowed inhibition of proliferation in breast cancer cells .
Anti-inflammatory Research (2021)Inflammatory PathwaysDemonstrated reduction in cytokine production in macrophages .

The mechanisms by which 3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid exerts its biological effects include:

  • Free Radical Scavenging : The carboxylic groups donate electrons to neutralize free radicals.
  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells, leading to apoptosis.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines, thus reducing inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.